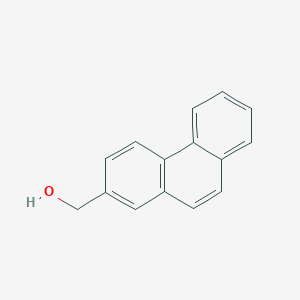

Phenanthren-2-ylmethanol

描述

Significance within Polycyclic Aromatic Compounds and Derivatives

Polycyclic aromatic hydrocarbons are a large group of organic compounds composed of two or more fused benzene (B151609) rings. wikipedia.org Phenanthrene (B1679779), a three-ring PAH, serves as the structural backbone for numerous derivatives, including Phenanthren-2-ylmethanol. wikipedia.orgscispace.com The addition of a hydroxymethyl functional group (-CH2OH) to the phenanthrene structure at the 2-position gives rise to this compound, a compound with distinct chemical properties and reactivity.

The significance of this compound lies in its role as a versatile intermediate and building block in organic synthesis. beilstein-journals.orgrsc.orgsigmaaldrich.com The presence of the hydroxyl group provides a reactive site for further chemical modifications, allowing for the construction of more complex molecules. This makes it a valuable precursor in the synthesis of various phenanthrene derivatives. scispace.com The study of such derivatives is crucial as they exhibit a wide range of biological activities and are investigated for potential applications in medicinal chemistry. scispace.commdpi.com

Scope of Academic Inquiry for this compound

The academic inquiry surrounding this compound primarily focuses on its synthesis and its application as a foundational molecule in the development of more complex chemical structures. Researchers have explored various synthetic routes to produce this compound and its derivatives.

Common synthetic approaches include:

Bardhan-Sengupta Phenanthrene Synthesis: This method involves electrophilic aromatic substitution followed by dehydrogenation. scispace.comvulcanchem.com

Pschorr Synthesis: This reaction is another established method for synthesizing phenanthrenes. scispace.com

Haworth Synthesis: This is also a key method for the synthesis of phenanthrenes. scispace.comcsjmu.ac.in

Palladium-Catalyzed Reactions: Modern synthetic methods utilize palladium catalysts to achieve efficient preparation of phenanthrene derivatives with high yields. beilstein-journals.org

Furthermore, research has been conducted on the chemical reactivity of this compound. The hydroxyl group can undergo various transformations, making it a key component in the synthesis of a diverse array of compounds. For instance, it can be a precursor for creating larger, more complex molecules through reactions like palladium-catalyzed cross-coupling. The study of these reactions and the properties of the resulting compounds is an active area of academic research. scispace.comresearchgate.net

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 2606-54-4 |

| Molecular Formula | C15H12O |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-hydroxymethylphenanthrene |

| Density | 1.214 g/cm³ |

| Boiling Point | 423.386°C at 760 mmHg |

| Flash Point | 196.281°C |

Source: chemnet.com

Structure

3D Structure

属性

CAS 编号 |

2606-54-4 |

|---|---|

分子式 |

C15H12O |

分子量 |

208.25 g/mol |

IUPAC 名称 |

phenanthren-2-ylmethanol |

InChI |

InChI=1S/C15H12O/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9,16H,10H2 |

InChI 键 |

HVPRQCPIJRYXQV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO |

规范 SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO |

产品来源 |

United States |

Synthetic Methodologies for Phenanthren 2 Ylmethanol

Direct Reduction Pathways

Direct reduction methods offer a straightforward approach to Phenanthren-2-ylmethanol by converting a pre-existing carbonyl or carboxyl group at the 2-position of the phenanthrene (B1679779) ring into a hydroxymethyl group.

Reduction of Phenanthrene-2-carboxaldehydes

A common and effective method for synthesizing this compound is the reduction of phenanthrene-2-carboxaldehyde. ontosight.ai This transformation can be accomplished using various reducing agents.

Key Reducing Agents:

Lithium Aluminium Hydride (LiAlH₄): This powerful reducing agent is highly effective for converting aldehydes to primary alcohols. The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere, often at low temperatures to manage its high reactivity.

Sodium Borohydride (B1222165) (NaBH₄): As a milder reducing agent, sodium borohydride can selectively reduce aldehydes to alcohols under less stringent conditions. This reaction is often carried out in protic solvents such as methanol (B129727) or ethanol.

| Reagent | Solvent | Conditions | Typical Yield |

| LiAlH₄ | THF | Anhydrous, inert atmosphere, low temp. | High |

| NaBH₄ | Methanol/Ethanol | Milder conditions | Good |

Reduction of Phenanthrene-2-carboxylic Acid Derivatives

An alternative direct pathway involves the reduction of phenanthrene-2-carboxylic acid and its derivatives. Due to the lower reactivity of carboxylic acids compared to aldehydes, stronger reducing agents or intermediate activation steps are generally required. youtube.comlibretexts.org

Ester and Acid Chloride Intermediates

Phenanthrene-2-carboxylic acid can be converted into more reactive intermediates, such as esters or acid chlorides, to facilitate reduction.

Ester Reduction: The carboxylic acid can be esterified and subsequently reduced with a strong reducing agent like LiAlH₄ to yield this compound. libretexts.orgmasterorganicchemistry.com

Acid Chloride Reduction: Conversion to phenanthrene-2-carbonyl chloride, using reagents like thionyl chloride or oxalyl chloride, creates a highly reactive intermediate that can be reduced to the corresponding alcohol. libretexts.org Lithium tri-tert-butoxyaluminum hydride is a reagent that can selectively reduce acid chlorides to aldehydes, which can then be further reduced. libretexts.org

Amide Reduction Approaches

Amides derived from phenanthrene-2-carboxylic acid can also serve as precursors to this compound. The reduction of these amides typically requires a potent hydride reagent like LiAlH₄. masterorganicchemistry.com For instance, phenanthrene amides, prepared by coupling phenanthrene carboxylic acid derivatives with amino acid esters, have been successfully reduced to their corresponding alcohols in high yields (over 90%) using LiAlH₄ in THF.

Palladium-Catalyzed Synthetic Routes to Phenanthrene Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the phenanthrene framework itself, which can then be further functionalized. espublisher.combeilstein-journals.org These methods offer versatility in introducing various substituents onto the phenanthrene core.

Common palladium-catalyzed reactions for phenanthrene synthesis include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound. acs.orgtamu.edu It has been utilized in one-pot cascade reactions to build highly functionalized phenanthrenes. acs.org For example, the coupling of an ortho-substituted aryl bromide with an o-formyl- or o-acetyl-arylboronic acid can lead to the phenanthrene skeleton. acs.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. espublisher.comacademie-sciences.frespublisher.com This method has been employed to synthesize phenanthrene derivatives, often followed by a subsequent cyclization step, such as an oxidative photocyclization of stilbene (B7821643) intermediates. espublisher.comacademie-sciences.fr

Aryne Annulation: Palladium-catalyzed annulation of arynes with ortho-halostyrenes provides a route to substituted phenanthrenes. nih.gov

Once the phenanthrene core with a suitable functional group at the 2-position (e.g., an aldehyde or ester) is synthesized via these palladium-catalyzed methods, a subsequent reduction step as described in section 2.1 can be applied to obtain this compound.

| Pd-Catalyzed Reaction | Key Reactants | Subsequent Steps for this compound |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Reduction of a formyl or ester group |

| Heck Reaction | Unsaturated halide, Alkene | Oxidative photocyclization, then reduction |

| Aryne Annulation | Aryne, ortho-Halostyrene | Reduction of a suitable functional group |

Iron-Catalyzed Benzannulation for Phenanthrene Frameworks

Iron-catalyzed reactions have emerged as a more cost-effective and environmentally friendly alternative to palladium-based methods for the synthesis of phenanthrene frameworks. researchgate.netnih.gov

A notable example is the iron-catalyzed [4+2] benzannulation. nih.govacs.org This reaction involves the coupling of an alkyne with a 2-biaryl Grignard reagent in the presence of an iron catalyst, such as Fe(acac)₃, along with a ligand and an oxidant. nih.govacs.org This method allows for the rapid construction of 9-substituted or 9,10-disubstituted phenanthrenes under mild conditions. nih.govacs.org The reaction exhibits good tolerance for various functional groups. nih.govacs.org

Similar to the palladium-catalyzed routes, the phenanthrene derivatives obtained from iron-catalyzed benzannulation would require subsequent chemical transformations to introduce and then reduce a functional group at the 2-position to yield this compound.

Broader Phenanthrene Core Construction Methodologies

The synthesis of the phenanthrene nucleus is a foundational step in obtaining derivatives such as this compound. Several classical named reactions provide effective, albeit varied, routes to this tricyclic aromatic system. These methods are crucial for creating the basic carbon skeleton which can then be further functionalized.

Haworth Synthesis Adaptations

The Haworth synthesis is a well-established method for producing phenanthrenes, which traditionally begins with naphthalene (B1677914) and succinic anhydride (B1165640). quimicaorganica.org The process involves a sequence of reactions, including Friedel-Crafts acylation and Clemmensen or Wolff-Kishner reductions. drugfuture.com

The key steps of the Haworth synthesis are as follows:

Friedel-Crafts Acylation: Naphthalene reacts with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. To favor substitution at the 2-position (β-position) of naphthalene, which is crucial for the eventual formation of a 2-substituted phenanthrene derivative, the reaction is typically conducted at temperatures above 60°C. quimicaorganica.org

Reduction: The resulting keto acid undergoes a reduction, commonly a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), to convert the ketone group into a methylene (B1212753) group. drugfuture.com

Ring Closure: The subsequent carboxylic acid is then cyclized by heating with a strong acid, like concentrated sulfuric acid, leading to the formation of a new six-membered ring and a ketone. nowgonggirlscollege.co.incsjmu.ac.in

Final Reduction and Aromatization: A second reduction of the newly formed ketone, followed by dehydrogenation, often using selenium or palladium on charcoal, yields the aromatic phenanthrene core. quimicaorganica.orgnowgonggirlscollege.co.in

This methodology is particularly useful for preparing alkylphenanthrenes with substituents at known positions. nowgonggirlscollege.co.in For instance, after the ring closure step, the resulting ketone can be reacted with a Grignard reagent, such as methyl magnesium iodide, to introduce an alkyl group, which can then be followed by dehydration and aromatization. nowgonggirlscollege.co.in

Bardhan-Sengupta Synthesis Principles

Considered a classic and convenient method for constructing the phenanthrene ring system, the Bardhan-Sengupta synthesis offers a high degree of regioselectivity. quimicaorganica.orgias.ac.in This approach avoids the formation of isomers that can be a drawback in other methods like the Haworth synthesis. quimicaorganica.org

The fundamental steps of the Bardhan-Sengupta synthesis are:

Condensation and Cyclodehydration: The synthesis starts with the condensation of a suitable starting material, which is then cyclized. A key example involves the reaction of 2-β-phenylethylcyclohexanol, which undergoes cyclodehydration using a dehydrating agent like phosphorus pentoxide. This step forms an octahydrophenanthrene intermediate. ias.ac.in

Dehydrogenation: The final step is the aromatization of the cyclic intermediate, which is typically achieved by heating with selenium. This process removes excess hydrogen atoms and forms the stable, fully aromatic phenanthrene ring system. ias.ac.inwikipedia.org

The Bardhan-Sengupta synthesis proved to be a significant contribution in the early 20th century for unambiguously synthesizing substituted phenanthrenes, which was instrumental in determining the structure of natural products like resin acids. ias.ac.in

Pschorr Synthesis Considerations

The Pschorr cyclization is another important named reaction for synthesizing phenanthrenes and their derivatives. wikipedia.org This method involves an intramolecular radical cyclization of an aryldiazonium salt, typically catalyzed by copper. wikipedia.orgthieme-connect.com

The key considerations for the Pschorr synthesis are:

Precursor Synthesis: The synthesis begins with the preparation of a suitable precursor, such as an α-phenyl-o-aminocinnamic acid. This precursor already contains the necessary carbon framework for the final phenanthrene structure. thieme-connect.com

Diazotization: The amino group on the precursor is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.org

Intramolecular Cyclization: The crucial step is the copper-catalyzed decomposition of the diazonium salt. This generates an aryl radical which then attacks the adjacent phenyl ring in an intramolecular fashion to form the new six-membered ring. wikipedia.orgthieme-connect.com

Aromatization: The final step is the rearomatization of the cyclized intermediate to yield the phenanthrene product. wikipedia.org

While the Pschorr cyclization can have variable yields, it offers a direct route to phenanthrenes with specific substitution patterns, as demonstrated by its use in synthesizing phenanthrene-9-carboxylic acid. nowgonggirlscollege.co.inthieme-connect.com Modern variations of this reaction include photocatalytic methods that also proceed through a radical intermediate. beilstein-journals.org

Reactivity and Organic Transformations of Phenanthren 2 Ylmethanol and Its Structural Analogues

Alcohol Functional Group Transformations

The hydroxyl group in Phenanthren-2-ylmethanol and its isomers, such as 9-phenanthrenemethanol, is a primary site for chemical modification. These transformations are fundamental in organic synthesis, allowing for the conversion of the alcohol into a wide array of other functional groups.

Key transformations include:

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde (phenanthrene-2-carbaldehyde) or further to a carboxylic acid (phenanthrene-2-carboxylic acid), depending on the reagents used.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions yields phenanthren-2-ylmethyl esters.

Etherification: Conversion into ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide and then reacted with an alkyl halide.

These reactions are pivotal for creating derivatives with tailored electronic and steric properties for applications in materials science and medicinal chemistry. For instance, iron-catalyzed reactions of phenanthrene (B1679779) with carbon tetrachloride and various alcohols can produce alkyl phenanthrene-9-carboxylates with yields up to 96%. researchgate.net

| Transformation | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Oxidation | PCC, DMP, CrO₃ | Aldehyde, Carboxylic Acid | Creates carbonyl compounds for further synthesis. |

| Esterification | R-COOH, Acid Chloride | Ester | Modifies polarity and steric profile. |

| Etherification | NaH, R-X (Alkyl Halide) | Ether | Introduces alkyl or aryl side chains. |

| Halogenation | SOCl₂, PBr₃ | Halide (e.g., 2-(chloromethyl)phenanthrene) | Forms reactive intermediates for nucleophilic substitution. |

Phenanthrene Ring System Functionalization

The phenanthrene skeleton itself is susceptible to a variety of transformations, although its reactivity is lower than that of simpler aromatic compounds like benzene (B151609). libretexts.org Reactions typically occur at the 9- and 10-positions, which have the highest double-bond character. libretexts.orgwikipedia.org

Achieving regioselectivity in the functionalization of the phenanthrene ring is a significant synthetic challenge, particularly for positions other than C9 and C10. rsc.org The inherent reactivity of the 9,10-bond often directs reactions to this "K-region." rsc.org However, specific strategies have been developed to target other sites.

For example, the direct and selective introduction of a fluorine atom at the C10 position of 9-phenanthrenol and its methoxy (B1213986) ether derivative has been accomplished using F-TEDA-BF₄ as the fluorine source, with the solvent playing a critical role in directing the outcome. rsc.org Similarly, selective C10 bromination of 9-phenanthrenol can be achieved in high yield using N-Bromosuccinimide (NBS) with a catalytic amount of diisopropylamine (B44863). rsc.org

More advanced methods involve radical cyclizations. A Bu₃Sn-mediated radical transformation of biphenyl (B1667301) aryl acetylenes can produce functionalized phenanthrenes. nih.gov This process involves the regioselective formation of a vinyl radical, followed by a 6-endo cyclization to form the central phenanthrene ring. nih.govacs.org

| Reaction | Reagents | Target Position | Reference Compound | Yield |

|---|---|---|---|---|

| Bromination | NBS, diisopropylamine (cat.) | C10 | 9-Phenanthrenol | 84% rsc.org |

| Fluorination | F-TEDA-BF₄, TFA (solvent) | C10 | 9-OMe-phenanthrene | - |

| Radical Cyclization | Bu₃SnH, AIBN | Forms phenanthrene core | 2-(arylethynyl)biphenyls | Up to 90% acs.org |

| Sulfonation | H₂SO₄ | Mixture (2- and 3- positions) | Phenanthrene | - wikipedia.org |

Direct C–H bond activation represents a powerful and atom-economical strategy for functionalizing aromatic cores. Research in this area has extended to complex polycyclic systems, including phenanthrene. One notable example is the [Fe(CO)₅]-induced cyclocarbonylation of a phenanthriporphyrin. rsc.org This reaction involves the activation of C–H bonds located in the bay region of the phenanthrene fragment, leading to the incorporation of a carbon monoxide molecule and the formation of a cyclopenta[def]phenanthrene-4-one structure. rsc.org

Furthermore, methodologies using directing templates have been developed to achieve site-selectivity in C–H activation. While extensively studied on naphthalene (B1677914) scaffolds, these principles are applicable to phenanthrene-fused tricycles. acs.org By carefully designing a template that binds to a pre-existing functional group, remote and geometrically similar C–H bonds can be selectively functionalized, for instance, via olefination or acetoxylation. acs.org

Catalytic Asymmetric Reactions Utilizing this compound Derivatives

The rigid and planar structure of the phenanthrene scaffold makes it an attractive platform for the design of chiral ligands and catalysts for asymmetric synthesis. By introducing chirality, either at the methanol (B129727) moiety of a compound like this compound or on the aromatic ring system, derivatives can be created that effectively control the stereochemical outcome of a reaction.

Asymmetric catalysis often relies on complex hydrogen-bonding networks or steric interactions between the substrate, catalyst, and nucleophile to induce chirality. frontiersin.org Chiral Brønsted bases, for example, typically incorporate chiral amine moieties to achieve this. frontiersin.org Phenanthrene-based structures can be elaborated into ligands for metal-catalyzed reactions or used as scaffolds for purely organic catalysts. The development of N-heterocyclic carbene (NHC) and carbene-stabilized boryl radicals, which can be incorporated into polycyclic aromatic systems, has opened new avenues in asymmetric catalysis, including radical cycloisomerization reactions. wikipedia.org While specific applications of this compound derivatives are an emerging area, the foundational principles suggest their potential in creating highly effective stereoselective catalysts.

Mechanistic Investigations of Phenanthrene-Derived Reactions

Understanding the reaction mechanisms is crucial for controlling reaction outcomes and designing new transformations. The complex electronic structure of phenanthrene gives rise to intricate reaction pathways.

The ozonolysis of phenanthrene has been a subject of significant mechanistic study, both experimentally and computationally. The reaction proceeds selectively at the C9=C10 double bond, which exhibits the most alkene-like character. researchgate.netstackexchange.com The mechanism is generally accepted to follow the Criegee pathway. researchgate.netrsc.org

The initial step is the cycloaddition of ozone to the 9,10-bond to form a transient primary ozonide. rsc.orgsemanticscholar.org This unstable intermediate rapidly decomposes to form a carbonyl oxide, also known as the Criegee intermediate, and an aldehyde. rsc.orgsemanticscholar.org In non-participating solvents like liquid CO₂, the Criegee intermediate can rearrange or react further to form secondary ozonides and, ultimately, products like diphenaldehyde (B75114) and diphenic acid upon workup. rsc.org

Computational studies using Density Functional Theory (DFT) have explored multiple mechanistic pathways. semanticscholar.orgresearchgate.net The formation of the primary ozonide has a calculated activation energy of 13 kJ/mol in a polarizable continuum model. semanticscholar.orgresearchgate.net The subsequent dissociation into the zwitterionic Criegee intermediate has a higher activation barrier of 76 kJ/mol. semanticscholar.orgresearchgate.net The presence of mediating molecules like water can significantly lower the activation barriers for subsequent proton transfer steps. semanticscholar.orgresearchgate.net

| Reaction Step | Method | Activation Energy (kJ/mol) |

|---|---|---|

| Primary Ozonide Formation | B3LYP/6-31+G(d,p) with PCM | 13 |

| Dissociation to Criegee Intermediate | B3LYP/6-31+G(d,p) with PCM | 76 |

Oxidative Transformation Pathways

The oxidative transformation of this compound can proceed via two primary pathways: reaction at the methanol substituent or reaction involving the aromatic phenanthrene core. The specific outcome is highly dependent on the choice of oxidizing agent and reaction conditions.

The primary alcohol moiety (-CH2OH) at the 2-position is susceptible to oxidation, typically yielding Phenanthrene-2-carbaldehyde as the initial product. With stronger oxidizing agents or prolonged reaction times, this aldehyde can be further oxidized to the corresponding Phenanthrene-2-carboxylic acid. This two-step oxidation is a characteristic reaction of benzylic alcohols.

Alternatively, the phenanthrene ring system itself can undergo oxidation. Phenanthrene is known to react, particularly at the electron-rich 9 and 10 positions. slideshare.netresearchgate.net Mild oxidation can lead to the formation of Phenanthrene-9,10-quinone. Under more forceful oxidative conditions, cleavage of the C-C bond can occur, leading to the formation of biphenyl derivatives. For instance, ozonolysis of phenanthrene results in Diphenylaldehyde. koreascience.kr Microbial or enzymatic oxidation can also cleave the ring system, for example, metabolizing phenanthrene through 3,4-dihydroxyphenanthrene, which then undergoes ring fission. nih.gov While these reactions are documented for the parent phenanthrene, the presence of the methanol group on a peripheral ring can influence the regioselectivity and rate of these core transformations.

| Reactant | Transformation Type | Typical Reagents/Conditions | Major Product(s) |

|---|---|---|---|

| This compound | Side-Chain Oxidation (Partial) | PCC, MnO₂ | Phenanthrene-2-carbaldehyde |

| This compound | Side-Chain Oxidation (Complete) | KMnO₄, H₂CrO₄ | Phenanthrene-2-carboxylic acid |

| Phenanthrene Core | Ring Oxidation | Chromic acid | Phenanthrene-9,10-quinone |

| Phenanthrene Core | Ring Cleavage | O₃; Strong oxidants (e.g., RuO₄) | Diphenylaldehyde, 2,2'-Diphenic acid |

Hydrogenation Kinetics and Mechanisms

The hydrogenation of this compound involves the catalytic reduction of the aromatic phenanthrene nucleus, as the methanol group is already in a reduced state. The process is a complex, multi-step reaction influenced by thermodynamic and kinetic factors, typically proceeding over heterogeneous catalysts such as sulfided NiMo or CoMo on an alumina (B75360) support (γ-Al2O3), or catalysts based on noble metals like Ruthenium and Palladium. rsc.orgdiva-portal.orgtci-thaijo.org

The mechanism for phenanthrene hydrogenation is generally understood to occur sequentially, with the initial attack happening at the most reactive 9,10-bond, which exhibits a higher degree of double-bond character compared to other bonds in the rings. libretexts.org This leads to the formation of 9,10-Dihydrophenanthrene. Subsequent hydrogenation steps yield Tetrahydrophenanthrene, Octahydrophenanthrene, and ultimately the fully saturated Perhydrophenanthrene. diva-portal.orgfrontiersin.org

The kinetics of these reactions are often described by Langmuir-Hinshelwood models, where the aromatic compounds adsorb onto the catalyst surface before reacting with adsorbed hydrogen. diva-portal.org Research has shown that the hydrogenation of later-stage intermediates can be the rate-determining step. Specifically, the complete saturation of Octahydrophenanthrene to Perhydrophenanthrene is often the slowest step, attributed to steric hindrance and competitive adsorption effects on the catalyst surface. frontiersin.org The presence of a substituent, such as the methanol group at the 2-position, is known to influence hydrogenation activity. Studies on related substituted aromatics have shown that the size and position of the substituent affect adsorption and reaction rates. For instance, research on substituted naphthalenes indicates that hydrogenation is faster for compounds with substituents at the 2-position compared to the 1-position. rsc.org Conversely, studies on alkylbenzenes have demonstrated that hydrogenation activity can decrease with increasing steric bulk of the substituent. teledos.gr

| Hydrogenation Stage | Key Intermediate | Kinetic/Mechanistic Notes |

|---|---|---|

| Initial | 9,10-Dihydrophenanthrene | Fastest step; occurs at the most reactive bond. |

| Intermediate | Tetrahydrophenanthrene / Octahydrophenanthrene | Proceeds via stepwise reduction of the outer rings. |

| Final | Perhydrophenanthrene | Often the rate-determining step due to steric hindrance and competitive adsorption. frontiersin.org |

| Catalysis | NiMo/Al₂O₃, CoMo/Al₂O₃, Ru, Pd | Catalyst choice and conditions (350-420°C, 40-70 bar H₂) significantly impact rates and selectivity. diva-portal.orgtci-thaijo.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. schrodinger.com

DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. For polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779), the HOMO and LUMO are typically π-orbitals delocalized across the fused ring system. Studies on a large set of PAHs have shown that HOMO-LUMO gap values can range from 0.64 to 6.59 eV, with the gap generally decreasing as the size of the conjugated system increases. frontiersin.org The substitution of functional groups onto the PAH core significantly impacts the gap. frontiersin.org For instance, halogenation of phenanthrene has been shown to reduce the HOMO-LUMO gap. dntb.gov.ua The hydroxymethyl group in Phenanthren-2-ylmethanol is expected to influence the HOMO-LUMO gap through its electronic effects on the phenanthrene π-system.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenanthrene | -5.510 to -6.069 | - | 1.28 to 3.20 |

| Phenanthrene-F | - | - | Reduced by 0.0100 |

| Phenanthrene-Cl | - | - | Reduced by 0.0064 |

| Phenanthrene-Br | - | - | Reduced by 0.2438 |

Data in the table is based on studies of phenanthrene and its derivatives and is intended to be illustrative. dntb.gov.uaspast.org

Global reactivity descriptors such as electronic chemical potential (μ) and electronegativity (χ) can be derived from the energies of the frontier molecular orbitals. Electronegativity, a measure of an atom's or molecule's ability to attract electrons, is directly related to chemical potential. mdpi.com These parameters are crucial for predicting the direction of charge transfer in a chemical reaction.

Within the framework of DFT, these properties are often approximated using the energies of the HOMO and LUMO:

Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2

Electronegativity (χ) = -μ ≈ -(EHOMO + ELUMO) / 2

Computational studies on phenanthrene derivatives show how substitution affects these values. For example, the introduction of an electron-withdrawing bromine atom to the phenanthrene structure increases its electronegativity, enhancing its ability to attract electrons. dntb.gov.ua This suggests that the electron-donating or -withdrawing nature of the -CH2OH group in this compound will similarly modulate its chemical potential and electronegativity relative to the parent phenanthrene.

| Compound | Electronegativity (χ) (eV) | Chemical Potential (μ) (eV) |

|---|---|---|

| Phenanthrene | 3.6371 | -3.6371 |

| Phenanthrene-Br | 3.8575 | -3.8575 |

Data derived from a computational study on phenanthrene and a brominated derivative. dntb.gov.ua

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is an invaluable tool for mapping the detailed pathways of chemical reactions. ugent.beugent.be By calculating the potential energy surface, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect them. This analysis provides a step-by-step understanding of how reactants are converted into products, which is often difficult to determine experimentally. For reactions involving this compound, such simulations could elucidate mechanisms of oxidation, substitution, or other transformations of the hydroxyl group or the aromatic core.

The activation energy (Ea) is the minimum energy required for a reaction to occur and corresponds to the energy difference between the reactants and the transition state. wikipedia.org DFT calculations are frequently employed to locate the geometry of the transition state and determine its energy, thereby providing a quantitative measure of the kinetic barrier of a reaction step.

For example, mechanistic studies on the oxidation of phenanthrene have calculated the activation enthalpies for specific elementary steps, such as the addition of a hydroxyl radical and subsequent ring-opening reactions. mdpi.com The activation enthalpy for the addition of •OH to the C8a position of phenanthrene was calculated to be as low as 6.20 kcal/mol, while the subsequent ring-opening had a much higher potential barrier of 31.73 kcal/mol, indicating it to be a less favorable process. mdpi.com Similar computational approaches could be applied to determine the energy barriers for reactions involving this compound, predicting the most likely reaction pathways and identifying rate-determining steps.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvent effects through either explicit models, where individual solvent molecules are included in the calculation, or implicit continuum models, where the solvent is treated as a uniform dielectric medium.

The polarity of the solvent can alter the stability of reactants, intermediates, and transition states, thereby changing the energy barriers and potentially favoring one reaction pathway over another. acs.orgacs.org For instance, studies on photoclick reactions involving 9,10-phenanthrenequinone have shown that reaction pathways can be modulated by changing the solvent polarity; low-polarity solvents favored a direct coupling pathway, while high-polarity solvents promoted a triplet-triplet energy transfer pathway. acs.orgacs.org Theoretical modeling of this compound reactions would need to incorporate solvent effects to accurately predict its reactivity in different chemical environments.

Prediction of Optical Properties and Charge Transfer

The interaction of molecules with light is governed by their electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to calculate excited-state properties and predict optical phenomena such as UV-visible absorption spectra. cam.ac.uk For a molecule like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

The optical properties of phenanthrene and its derivatives are characterized by transitions within the π-electron system. The position and intensity of absorption bands are sensitive to the molecular structure and substitution pattern. Computational studies on phenanthrene derivatives have demonstrated that the absorption spectra can be accurately predicted and that substitution can lead to a red shift (shift to longer wavelengths) or blue shift (shift to shorter wavelengths) of the absorption peaks. spast.orgresearchgate.net Halogenation, for instance, leads to a red shift in the absorption peaks of phenanthrene. dntb.gov.ua

Furthermore, in molecules designed with electron-donating and electron-accepting groups, light absorption can induce an intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another. researchgate.net The -CH2OH group on the phenanthrene core can influence the charge distribution in both the ground and excited states, potentially participating in or modifying ICT processes. Understanding these properties is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or sensors. spast.orgresearchgate.net

Intermolecular Interactions and Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonding and π-π stacking, govern the supramolecular assembly, crystal packing, and interaction of a molecule with its environment. The hydroxyl (-OH) group of this compound is capable of acting as both a hydrogen bond donor and acceptor, while the large aromatic surface of the phenanthrene core is prone to π-π stacking.

NCI analysis is a computational technique used to visualize and characterize weak interactions in 3D space. Based on the electron density and its derivatives, it can identify and differentiate between various types of non-covalent contacts. Studies on related polycyclic aromatic compounds have successfully used NCI analysis in conjunction with methods like the Quantum Theory of Atoms in Molecules (QTAIM) to confirm the existence and nature of hydrogen bonds and other weak interactions nih.gov. For example, analysis of phenanthroline derivatives interacting with DNA has shown that hydroxyl and amino substituents form conventional hydrogen bonds that significantly stabilize the system nih.gov.

A computational study of this compound would likely model a dimer or a cluster of molecules to investigate how they interact. NCI analysis would reveal regions of hydrogen bonding involving the methanol (B129727) groups and broader surfaces corresponding to van der Waals and π-stacking interactions between the phenanthrene rings.

Spectroscopic Property Simulations (e.g., Theoretical EX/EM wavelengths, Oscillator Strengths)

Computational methods, particularly TD-DFT, are highly effective for simulating electronic absorption and emission spectra nih.gov. These simulations provide theoretical values for maximum absorption wavelengths (λmax), emission wavelengths, and their corresponding intensities, which are related to the oscillator strength (f) rsc.org. The oscillator strength is a dimensionless quantity that quantifies the probability of an electronic transition occurring upon absorption of a photon rsc.org.

For this compound, TD-DFT calculations could predict its UV-Visible absorption spectrum. The calculations would yield the energies of vertical transitions from the ground state to various excited states, along with the oscillator strength for each transition nih.gov. Transitions with high oscillator strengths correspond to the intense peaks observed experimentally in a UV-Vis spectrum rsc.org.

These simulations can also provide insight into the nature of the electronic transitions by analyzing the molecular orbitals involved (e.g., HOMO→LUMO). For phenanthrene and its derivatives, the absorption spectra are typically characterized by π→π* transitions within the aromatic system researchgate.net. By comparing the simulated spectrum with experimental data, researchers can validate their computational models and gain a deeper understanding of the molecule's electronic structure.

Table 3: Example of Simulated Spectroscopic Data for this compound

| Transition | Theoretical λabs (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 345 | 0.08 | HOMO → LUMO |

| S0 → S2 | 295 | 0.25 | HOMO-1 → LUMO |

| S0 → S3 | 278 | 0.15 | HOMO → LUMO+1 |

Note: This table contains hypothetical data based on typical results for polycyclic aromatic hydrocarbons for illustrative purposes.

Applications in Advanced Materials Science and Catalysis

Polymeric Materials Integration and Property Enhancement

The incorporation of the phenanthrene (B1679779) moiety, often via precursors like Phenanthren-2-ylmethanol, into polymer structures is a strategy to enhance material properties. The inherent characteristics of the phenanthrene core, such as its aromaticity, rigidity, and thermal resilience, can be imparted to the resulting polymers.

Thermal Stability and Mechanical Strength Modulation

The rigid, fused-ring structure of phenanthrene is leveraged to increase the thermal stability of polymeric materials. When integrated into a polymer backbone, the phenanthrene unit restricts segmental motion and increases the energy required for thermal decomposition.

Research Findings : Studies on poly(arylene piperidinium)s developed for anion exchange membranes (AEMs) have shown a direct correlation between phenanthrene content and thermal stability. AEMs with a higher percentage of phenanthrene units in the polymer backbone demonstrated superior thermal resilience. lu.se Similarly, the introduction of a phosphaphenanthrene group into vinyl ester resins resulted in materials with significantly improved thermal properties and flame retardancy. researchgate.net These findings underscore the principle that incorporating the phenanthrene skeleton, for which this compound is a key synthetic building block, is an effective strategy for creating polymers that can withstand high-temperature environments.

| Polymer System | Phenanthrene Derivative Used | Observed Property Enhancement | Source |

| Poly(arylene piperidinium)s | Phenanthrene (as a comonomer) | Increased thermal stability | lu.se |

| Flame Retardant Vinyl Ester Resin | Phosphaphenanthrene | Improved thermal properties and flame retardance | researchgate.net |

Organic Electronic and Optoelectronic Devices

The unique photophysical and electrochemical properties of the phenanthrene core make its derivatives, including those synthesized from this compound, attractive components for organic electronic and optoelectronic devices. academie-sciences.fr

Organic Light-Emitting Diodes (OLEDs) Component Research

Phenanthrene derivatives are extensively studied for their potential as emitters or host materials in OLEDs due to their inherent electroluminescent properties. academie-sciences.fr The phenanthrene structure can be chemically modified to tune the emission color, improve charge transport, and enhance device efficiency and stability.

Host Materials for Phosphorescent OLEDs : Research has demonstrated the successful use of complex phenanthrene derivatives in high-efficiency yellow OLEDs. For instance, a host material based on a spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole structure achieved a peak external quantum efficiency (EQE) of over 27%. This molecular design leverages the properties of the phenanthrene unit to facilitate efficient energy transfer to the phosphorescent emitter, leading to bright and efficient devices with low turn-on voltages. academie-sciences.fr

Organic Photovoltaic Materials Development

In the field of organic photovoltaics (OPVs), phenanthrene-based molecules are investigated as electron donor or acceptor materials. The ability to modify the phenanthrene core allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge separation and transport in solar cells.

Computational and Machine Learning Design : Computational studies using Density Functional Theory (DFT) have explored a range of phenanthrene derivatives for their suitability in OPVs. nih.gov These studies analyze the inter-frontier energy gap and intramolecular charge transfer capabilities, which are crucial for semiconductor performance. nih.gov Furthermore, machine learning models have been employed to analyze hundreds of phenanthrene-based organic dyes to predict their photovoltaic parameters and accelerate the design of new, high-efficiency materials for OPV applications. collectionscanada.gc.ca This approach helps in identifying promising molecular structures based on the phenanthrene framework for improved OPV performance. collectionscanada.gc.ca

| Research Area | Methodology | Key Findings | Source |

| OPV Component Design | Density Functional Theory (DFT) | Phenanthrene derivatives show semiconductor-range energy gaps suitable for OPVs. | nih.gov |

| High-Throughput Screening | Machine Learning (ML) Analysis | ML models can predict PV-related parameters of phenanthrene dyes to guide rational design. | collectionscanada.gc.ca |

Superconducting Material Design Principles

While this compound itself is not a superconductor, the foundational phenanthrene structure is a key component in a class of organic superconductors. The design principle involves intercalating alkali or alkali-earth metals into the crystalline structure of PAHs like phenanthrene. This process, known as doping, introduces charge carriers into the material, which can lead to superconductivity at low temperatures.

Metal-Doped Phenanthrene : Research has discovered superconductivity in phenanthrene doped with alkali-earth metals. Specifically, Sr₁․₅-phenanthrene and Ba₁․₅-phenanthrene exhibit superconducting critical temperatures (Tc) of 5.6 K and 5.4 K, respectively. nih.gov First-principles calculations on barium-doped phenanthrene suggest that surface doping is an effective method to induce a metallic state, which is a prerequisite for superconductivity. rsc.org These studies indicate that the electronic states near the Fermi level primarily originate from the carbon p-orbitals of the phenanthrene molecules, providing a theoretical basis for the observed superconductivity and guiding the design of new organic superconducting materials. rsc.org

Heterogeneous and Homogeneous Catalysis

This compound and its derivatives are situated at the intersection of several catalytic strategies, serving both as target molecules for synthesis and as potential scaffolds for more complex catalytic structures. The reactivity of the phenanthrene core and the functional handle provided by the hydroxymethyl group allow for its involvement in a range of catalytic systems.

While direct organocatalytic applications of this compound itself are not extensively documented, the rigid and well-defined structure of the phenanthrene skeleton makes it an attractive platform for designing chiral catalysts. Research into related phenanthrene derivatives demonstrates the utility of this framework in asymmetric catalysis. For instance, an efficient stereoselective synthesis of 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives has been achieved through an organocatalyzed Friedel-Crafts reaction. nih.govnih.gov This reaction utilized a squaramide-based organocatalyst to facilitate the enantioselective addition of indoles to phenanthrenequinones, yielding products with high enantiomeric excess (up to 97% ee). nih.govnih.gov

These findings highlight the potential of the phenanthrene core to create a specific chiral environment for chemical reactions. The development of chiral ligands or catalysts derived from this compound could leverage the steric and electronic properties of the polycyclic aromatic system to induce stereoselectivity in a variety of organic transformations.

Transitional metal-catalyzed reactions are indispensable tools for the synthesis of complex organic molecules, and phenanthrene derivatives are often key targets of these methodologies. benthamscience.combenthamdirect.com Modern synthetic strategies, including palladium-catalyzed Heck reactions and cycloisomerization reactions catalyzed by platinum, gold, or indium, provide efficient routes to the phenanthrene core structure. nih.govespublisher.com These methods allow for the construction of the tricyclic system from more accessible precursors, positioning compounds like this compound as valuable synthetic intermediates. benthamdirect.comscilit.com

The significance of this compound in this context is twofold:

It is a target molecule whose synthesis can be achieved via sophisticated metal-catalyzed annulation or cross-coupling strategies. researchgate.netresearchgate.net

The presence of the hydroxymethyl group (-CH2OH) provides a reactive site for subsequent metal-catalyzed transformations. This functional group can be readily converted into other functionalities or used as a handle in cross-coupling reactions to build more complex, value-added molecules.

For example, a novel approach to synthesizing various phenanthrene derivatives has been developed using a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction. espublisher.com Such pathways underscore the role of metal catalysis in accessing the phenanthrene framework.

Photocatalysis offers a powerful approach for organic synthesis and environmental remediation, utilizing light to drive chemical reactions under mild conditions. beilstein-journals.org The phenanthrene skeleton has been a subject of photocatalytic research from two main perspectives: its synthesis and its degradation.

Photocatalyzed synthesis of the phenanthrene framework is an emerging field. One of the earliest examples involved a photo-Pschorr cyclization of a stilbene (B7821643) diazonium salt using a Ru(bpy)3²⁺ complex, which proceeds through a radical intermediate to form the phenanthrene ring system. beilstein-journals.org Other modern methods include photocatalyzed benzannulation reactions and intramolecular cyclizations. beilstein-journals.org

Conversely, phenanthrene is a model polycyclic aromatic hydrocarbon (PAH) for studies on photocatalytic degradation. Various nanocomposite materials have been developed as photocatalysts for the efficient degradation of phenanthrene in aqueous solutions. nih.gov For example, a study using TiO₂ particles found that 83.5% of phenanthrene could be degraded within a 3-hour reaction under optimized conditions. epa.gov Mechanistic studies on the photocatalytic degradation of phenanthrene using akaganeite nano-rods have identified simpler, less toxic intermediates such as phenylmethanol and phthalic acid, indicating that the hydroxymethyl functionality of this compound is relevant to potential degradation pathways. researchgate.net

The hydrogenation of the phenanthrene core is a critical process for upgrading heavy oil fractions and producing high-density fuels. This multi-step reaction involves the sequential saturation of the three aromatic rings, leading to a variety of partially and fully hydrogenated products. The hydrogenation of this compound would follow a similar pathway, primarily affecting the aromatic system while preserving the hydroxymethyl group under controlled conditions.

The process typically proceeds through the formation of dihydrophenanthrene (DHP), tetrahydrophenanthrene (THP), octahydrophenanthrene (OHP), and finally, perhydrophenanthrene (PHP). frontiersin.orgmdpi.com The distribution of these products is highly dependent on the catalyst, temperature, and hydrogen pressure. mdpi.com Nickel-based catalysts, particularly Ni/NiAlOₓ, have shown high activity and selectivity for the complete saturation of phenanthrene to perhydrophenanthrene. frontiersin.orgnih.gov Studies have shown that the saturation of octahydrophenanthrene is often the rate-determining step due to steric hindrance. nih.gov

| Catalyst | Temperature (°C) | Pressure (MPa) | Key Findings and Products | Source |

|---|---|---|---|---|

| Ni/NiAlOₓ-650 | 300 | 5.0 | High initial selectivity for perhydrophenanthrene (PHP) at 98%. Overcomes steric hindrance of the rate-determining step. | frontiersin.orgnih.gov |

| Sulfided CoMo/Al₂O₃ | 350 | 6.8 (H₂ partial pressure) | Leads to partial hydrogenation, primarily producing octahydrophenanthrene. | mdpi.com |

| Chrysotile/NiTi | 420 | 4.0 | Pre-reduction of the catalyst increases the yield of partially and fully hydrogenated products like DHP. | mdpi.com |

| Fe₃O₄ Nanocatalyst | 380 | 3.0 | In a mixture with anthracene, phenanthrene shows lower conversion than anthracene. Isomerization to anthracene can occur. | |

| Pd/Al₂O₃, Rh/Al₂O₃ | 200 | 7.0 | Used for hydrogenation of related PAHs like fluorene, demonstrating the utility of precious metals under milder conditions. | mdpi.com |

Electrochemical Applications and Stability Studies

The extended π-electron system of the phenanthrene core endows it with redox activity, making it a subject of electrochemical investigations. These studies are crucial for understanding its electronic structure and for potential applications in organic electronics and sensor technology.

Cyclic voltammetry (CV) is a key technique used to probe the redox behavior of electroactive molecules like polycyclic aromatic hydrocarbons. jst.go.jp A CV experiment on phenanthrene reveals the potentials at which it undergoes oxidation and reduction. For PAHs, the first oxidation potential is a critical parameter that correlates with the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov

Studies comparing different PAHs show a clear trend: as the number of fused aromatic rings increases, the energy required for oxidation generally decreases. nih.gov The parent phenanthrene molecule exhibits a specific oxidation onset potential that fits within this trend. nih.gov

The introduction of a substituent, such as the hydroxymethyl group in this compound, is expected to modify the redox potentials of the phenanthrene core. The -CH₂OH group can influence the electron density of the aromatic system, thereby shifting the oxidation and reduction potentials. The precise effect depends on the position and electronic nature of the substituent. Studies on methylated phenanthrenes have shown that the position of the alkyl group significantly influences the molecule's ability to activate biological receptors, which is linked to its electronic properties. nih.gov It is therefore anticipated that this compound would display a distinct cyclic voltammogram compared to unsubstituted phenanthrene, reflecting the electronic contribution of the hydroxymethyl group.

| Compound | Number of Rings | Oxidation Onset Potential (V vs. Li/Li⁺) | Source |

|---|---|---|---|

| Naphthalene (B1677914) | 2 | ~4.0 | nih.gov |

| Phenanthrene | 3 | ~3.9 | nih.gov |

| Pyrene | 4 | ~3.65 | nih.gov |

| Perylene | 5 | ~3.4 | nih.gov |

Note: Potentials are approximate values derived from graphical data presented in the source. The experiment was conducted in a solution of EC:DMC (3:7 volume ratio) with 1 M LiPF₆. nih.gov

Spectroelectrochemical Measurements

Spectroelectrochemistry is a powerful analytical technique that combines spectroscopy and electrochemistry to study the spectral changes of a substance as a function of its redox state. While specific spectroelectrochemical data for this compound is not extensively documented in publicly available literature, the behavior of the parent compound, phenanthrene, and its derivatives provides a strong basis for understanding its potential characteristics.

The electrochemical oxidation of phenanthrene and its derivatives typically involves the removal of an electron from the π-system to form a radical cation. The stability and spectral properties of this radical cation are influenced by the nature and position of substituents on the phenanthrene core. In the case of this compound, the hydroxymethyl (-CH2OH) group at the 2-position is expected to influence the electronic properties of the aromatic system.

Upon electrochemical oxidation, this compound would form the corresponding radical cation. The formation of this species can be monitored using UV-Vis-NIR spectroscopy. The radical cation is expected to exhibit characteristic absorption bands at different wavelengths compared to the neutral molecule. These new absorption bands arise from electronic transitions within the singly occupied molecular orbital (SOMO) and other molecular orbitals of the radical cation. The position and intensity of these bands provide insights into the electronic structure of the radical ion.

The reversibility of the redox process can also be assessed through spectroelectrochemical measurements. If the radical cation is stable, the spectral changes observed during oxidation should be reversible upon applying a potential to reduce the species back to its neutral form. The stability of the radical cation is a key factor in the application of such compounds in advanced materials, such as electrochromic devices.

Table 1: Postulated Spectroelectrochemical Data for this compound

| Species | Postulated λmax (nm) | Description |

| Neutral this compound | ~250-350 | Characteristic absorption of the phenanthrene aromatic system. |

| This compound Radical Cation | ~400-800 | New absorption bands appearing upon one-electron oxidation. |

Note: The λmax values for the radical cation are hypothetical and based on typical observations for phenanthrene derivatives. Actual values would require experimental verification.

Radical Ion Stability and Electron Conjugation Effects

The stability of radical ions is a critical factor for their application in various fields, including organic electronics and catalysis. The stability of the radical ion of this compound is intrinsically linked to the electronic effects of the hydroxymethyl substituent and the extent of electron conjugation within the molecule.

The phenanthrene core itself possesses an extended π-conjugated system, which can delocalize the unpaired electron and the positive charge of the radical cation, thereby contributing to its stability. The formation of the radical cation from polycyclic aromatic hydrocarbons (PAHs) is a well-established phenomenon, and their stability is known to increase with the size of the conjugated system.

The extent of electron conjugation plays a pivotal role in the stability of the radical ion. In this compound, the π-system of the phenanthrene core provides the primary pathway for conjugation. The methylene (B1212753) spacer in the -CH2OH group isolates the hydroxyl group's oxygen lone pairs from direct resonance with the aromatic ring. However, the inductive effect of the group still influences the electron density of the ring system. Studies on other substituted phenanthrenes have shown that electron-donating groups generally enhance the stability of the corresponding radical cations.

Table 2: Factors Influencing Radical Ion Stability in this compound

| Factor | Influence on Radical Ion Stability | Mechanism |

| Phenanthrene Core | Stabilizing | Extended π-conjugation allows for delocalization of the unpaired electron and positive charge over the three aromatic rings. |

| Hydroxymethyl Group (-CH2OH) | Moderately Stabilizing | Weak electron-donating inductive effect and hyperconjugation help to disperse the positive charge of the radical cation. |

The interplay of these factors suggests that the radical cation of this compound would exhibit a reasonable degree of stability, making it a candidate for further investigation in materials science applications where redox activity and stability are required.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

Current research predominantly revolves around the synthesis and characterization of Phenanthren-2-ylmethanol and its parent compound, phenanthrene (B1679779). The academic focus has been on establishing efficient synthetic routes to the phenanthrene core, such as the Bardhan-Sengupta synthesis, Pschorr synthesis, and Haworth synthesis. The conversion of phenanthrene derivatives to this compound is also a subject of study, often involving the reduction of corresponding carboxylic acids or aldehydes.

The significance of this compound is primarily recognized in its role as a precursor to a wide array of other phenanthrene derivatives. The hydroxymethyl group provides a reactive handle for further chemical transformations, making it a valuable starting material in organic synthesis. The broader family of phenanthrene derivatives has been investigated for a range of biological activities, including potential applications in medicinal chemistry.

Identification of Knowledge Gaps and Unexplored Avenues

Despite the foundational knowledge of its synthesis, there are several areas where our understanding and application of this compound are limited. A significant knowledge gap exists in the comprehensive evaluation of the biological activities of derivatives synthesized directly from this compound. While the broader class of phenanthrenes has shown promise, a systematic exploration of how modifications to the hydroxymethyl group of this compound impact biological efficacy is lacking.

Furthermore, the application of this compound in materials science remains a largely unexplored avenue. The rigid and planar structure of the phenanthrene core suggests potential for its derivatives to be used in the development of organic electronics, liquid crystals, or specialized polymers. Research into the photophysical and electronic properties of such materials derived from this compound is needed.

Another area ripe for investigation is the development of more sustainable and atom-economical synthetic methods for this compound itself. While classical methods are effective, they often involve harsh reagents and multiple steps. The development of catalytic and direct C-H functionalization approaches to introduce the hydroxymethyl group onto the phenanthrene skeleton would represent a significant advancement.

Emerging Trends and Interdisciplinary Research Opportunities

The future of this compound research is likely to be shaped by interdisciplinary collaborations. An emerging trend in medicinal chemistry is the development of targeted therapies. The phenanthrene scaffold has been identified in compounds with potential anticancer and antimalarial activities. plantarchives.org Synthesizing libraries of novel compounds derived from this compound for high-throughput screening could lead to the discovery of new therapeutic agents. This endeavor would require close collaboration between synthetic chemists and pharmacologists.

In the realm of materials science, the demand for novel organic materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), is growing. academie-sciences.fr The phenanthrene core is a known chromophore, and by chemically modifying the hydroxymethyl group of this compound, it may be possible to fine-tune the photoluminescent properties of the resulting molecules. This creates an opportunity for collaboration between organic chemists and materials scientists to design and synthesize new materials with tailored electronic properties.

Furthermore, the field of catalysis could benefit from the exploration of this compound-derived ligands. The rigid phenanthrene backbone could provide a stable framework for the development of novel chiral ligands for asymmetric catalysis. This would involve a synergy between organic synthesis and organometallic chemistry.

常见问题

Basic Question: What are the recommended analytical methods for characterizing Phenanthren-2-ylmethanol in synthetic mixtures?

Methodological Answer:

this compound’s purity and structural integrity can be validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For example, reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) resolves aromatic alcohol derivatives effectively . Mass spectral fragmentation patterns (e.g., molecular ion peaks and characteristic fragment ions) should align with computational predictions based on its molecular formula (C15H12O). UV-Vis spectroscopy at 254 nm can further confirm aromatic conjugation .

Basic Question: How should researchers safely handle this compound during synthesis?

Methodological Answer:

Follow strict safety protocols:

- Use nitrile gloves and chemical-resistant goggles to prevent dermal/ocular exposure.

- Conduct reactions in a fume hood to mitigate inhalation risks, as polycyclic aromatic alcohols may release volatile intermediates.

- Waste must be segregated into halogenated solvent containers and processed by certified hazardous waste facilities to avoid environmental contamination .

Advanced Question: How can conflicting toxicological data on this compound’s metabolic pathways be resolved?

Methodological Answer:

Discrepancies often arise from interspecies variability or assay conditions. To address this:

Cross-validate in vitro and in vivo models : Compare hepatic microsome assays (e.g., rat vs. human CYP450 isoforms) with whole-animal metabolite profiling .

Apply stable isotope labeling : Track <sup>13</sup>C-labeled this compound in urine/plasma to distinguish primary metabolites from artifacts .

Leverage computational toxicology : Use QSAR models to predict metabolite toxicity and reconcile conflicting experimental results .

Advanced Question: What experimental designs are optimal for studying this compound’s interaction with biological targets?

Methodological Answer:

For mechanistic studies:

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to proteins like cytochrome P450 enzymes.

- Molecular docking simulations : Use AutoDock Vina to predict binding poses, validated by mutagenesis of key amino acid residues .

- Dose-response assays : Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition .

Basic Question: How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Control reaction parameters : Maintain temperature (±1°C) and stirring speed (e.g., 500 rpm) using jacketed reactors.

- Monitor intermediates : Use in-situ FTIR to track functional groups (e.g., hydroxyl peak at 3300–3500 cm<sup>-1</sup>) .

- Standardize purification : Employ flash chromatography with a silica gel matrix and gradient elution (hexane/ethyl acetate) .

Advanced Question: What strategies mitigate matrix effects when quantifying this compound in biological samples?

Methodological Answer:

- Internal standardization : Use deuterated analogs (e.g., this compound-d4) to correct for ionization suppression in LC-MS .

- Solid-phase extraction (SPE) : Pre-treat plasma with C18 cartridges to remove phospholipids .

- Matrix-matched calibration : Prepare standards in analyte-free biological fluid to account for endogenous interferences .

Basic Question: What spectroscopic databases are authoritative for this compound’s structural elucidation?

Methodological Answer:

- NIST Chemistry WebBook : Provides reference IR, NMR, and MS spectra for polycyclic alcohols .

- PubChem : Validates molecular descriptors (e.g., LogP, polar surface area) and spectral data .

- CAS Common Chemistry : Cross-references synthetic protocols and spectral libraries .

Advanced Question: How can researchers design studies to assess this compound’s environmental persistence?

Methodological Answer:

- OECD 301F biodegradation test : Measure BOD/COD ratios under aerobic conditions to estimate half-life .

- Photolysis assays : Exclude compounds to UV light (λ = 254 nm) and monitor degradation via GC-MS .

- QSAR-ECOSAR modeling : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。